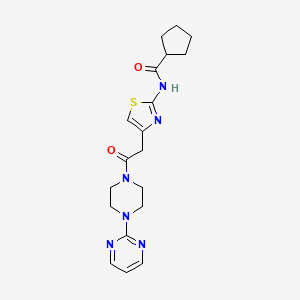![molecular formula C11H8F3NO2S B2773653 4-[4-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione CAS No. 338421-23-1](/img/structure/B2773653.png)
4-[4-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[4-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione, also known as TFPT, is a synthetic compound with a molecular formula of C12H8F3NO2S. This compound is widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Fluorescent Chemosensors
Compounds based on 4-methyl-2,6-diformylphenol (DFP) derivatives, including those with trifluoromethyl phenyl groups, have shown significant potential in the development of chemosensors. These chemosensors are capable of detecting various analytes, such as metal ions, anions, and neutral molecules, with high selectivity and sensitivity. The presence of formyl groups in DFP offers numerous opportunities to modulate its sensing selectivity and sensitivity, thereby paving the way for the development of more advanced chemosensors (P. Roy, 2021).
Organic Light-Emitting Diodes (OLEDs)
The application of BODIPY-based materials, which include the trifluoromethyl phenyl group, in OLEDs has been poorly explored despite their potential as sensors, organic thin-film transistors, and organic photovoltaics. Recent developments in the structural design and synthesis of BODIPY-based organic semiconductors have highlighted their potential as active materials in OLED devices, including as near-IR emitters promoted by aggregation-induced emission (AIE) (B. Squeo & M. Pasini, 2020).
Antitubercular Drug Design
The trifluoromethyl (-CF3) substituent, a common feature in the structural framework of antitubercular agents, has been shown to modulate the pharmacodynamic and pharmacokinetic behavior of these compounds. Incorporation of the trifluoromethyl group into antitubercular agents has been observed to improve their potency, suggesting its significant role in modern antitubercular drug design (Sidharth Thomas, 1969).
Proteostasis Maintenance
The use of 4-phenylbutyric acid (4-PBA) in various biological systems, including as a chemical chaperone, has been extensively studied. 4-PBA helps in preventing misfolded protein aggregation and alleviating endoplasmic reticulum (ER) stress, thereby maintaining proteostasis. This property is critical for the correct folding of proteins used in membranes or secreted out of the cell, with implications for treating various pathologies (P. Kolb et al., 2015).
Photoaffinity Labeling in Structural Biology
Photoaffinity labeling (PAL), using photoreactive groups such as arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine, plays an essential role in structural biology. It helps in studying protein-ligand interactions, revealing structural changes in receptors, and investigating biological membranes and nucleotide-protein complexes. PAL, combined with modern analytical techniques, remains a crucial approach in elucidating the organization of biological systems (E. Vodovozova, 2007).
properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2S/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-18-6-10(15)17/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRVZYLFBSDEOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

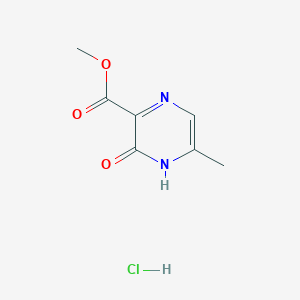
![3-[(2-Chloro-4-fluorophenyl)formamido]propanoic acid](/img/structure/B2773571.png)
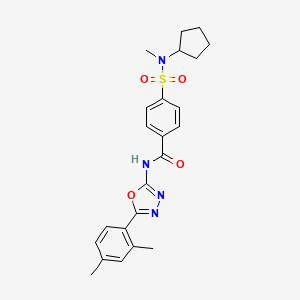
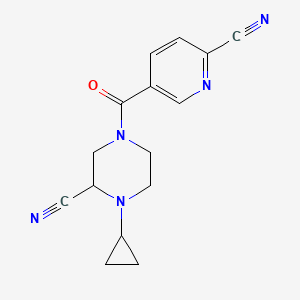

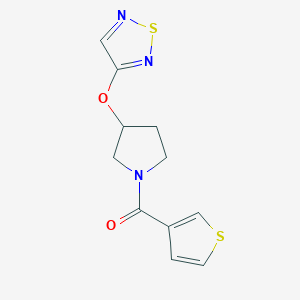
![1-[5-(piperidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide](/img/structure/B2773581.png)
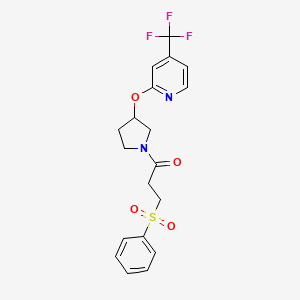
![8-[(E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2773585.png)
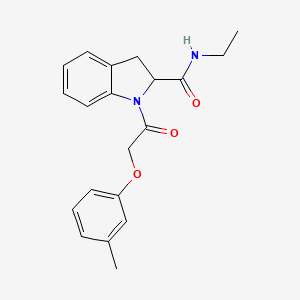
![5,6-Dimethyl-3-[2-oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2773588.png)
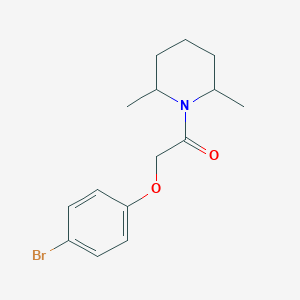
![t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate](/img/structure/B2773591.png)
